molecular formula C13H12N2O3S B12725505 5-(3,4-Dihydro-2H-1-benzothiopyran-4-yl)-4(1H)-pyrimidinone S,S-dioxide CAS No. 153004-52-5

5-(3,4-Dihydro-2H-1-benzothiopyran-4-yl)-4(1H)-pyrimidinone S,S-dioxide

Cat. No.: B12725505
CAS No.: 153004-52-5
M. Wt: 276.31 g/mol
InChI Key: LUTJILCNBNDOMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3,4-Dihydro-2H-1-benzothiopyran-4-yl)-4(1H)-pyrimidinone S,S-dioxide is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structure, which can impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-1-benzothiopyran-4-yl)-4(1H)-pyrimidinone S,S-dioxide typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzothiopyran Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.

    Pyrimidinone Formation: The pyrimidinone ring can be synthesized through condensation reactions involving urea or its derivatives.

    S,S-Dioxide Formation: Oxidation reactions using oxidizing agents like hydrogen peroxide or peracids can introduce the S,S-dioxide functionality.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially altering its biological activity.

    Reduction: Reduction reactions may convert the S,S-dioxide group back to a sulfide or sulfoxide.

    Substitution: Various nucleophilic or electrophilic substitution reactions can modify the benzothiopyran or pyrimidinone rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, amines, alcohols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving sulfur-containing heterocycles.

    Medicine: Possible therapeutic applications due to its unique structure and biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-2H-1-benzothiopyran-4-yl)-4(1H)-pyrimidinone S,S-dioxide would depend on its specific interactions with molecular targets. These could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: Binding to nucleic acids and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzothiopyran Derivatives: Compounds with similar benzothiopyran structures but different functional groups.

    Pyrimidinone Derivatives: Compounds with pyrimidinone rings but lacking the S,S-dioxide functionality.

Uniqueness

The presence of both the benzothiopyran and pyrimidinone rings, along with the S,S-dioxide functionality, makes this compound unique. This combination of structural features can impart distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

153004-52-5

Molecular Formula

C13H12N2O3S

Molecular Weight

276.31 g/mol

IUPAC Name

5-(1,1-dioxo-3,4-dihydro-2H-thiochromen-4-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C13H12N2O3S/c16-13-11(7-14-8-15-13)9-5-6-19(17,18)12-4-2-1-3-10(9)12/h1-4,7-9H,5-6H2,(H,14,15,16)

InChI Key

LUTJILCNBNDOMZ-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C2=CC=CC=C2C1C3=CN=CNC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.